N-propyl-1-(pyridin-4-yl)piperidin-4-amine

PDE4 Inhibition Medicinal Chemistry Enzymatic Assay

To accelerate your SAR programs, source this specific N-propyl piperidin-4-amine derivative. Generic substitution is not advisable, as the N-propyl chain critically modulates lipophilicity (MW: 219.33 g/mol) and target binding, distinct from methyl or ethyl analogs. - Characterized PDE4A inhibitor activity, providing a defined starting point for PDE4-targeted drug discovery. - Enables synthesis of patent-relevant aminopyridinamide-based sodium channel modulators. - Offers a distinct IP position and avoids reliance on the more common, unsubstituted core scaffold.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 1152837-00-7
Cat. No. B1420008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-1-(pyridin-4-yl)piperidin-4-amine
CAS1152837-00-7
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCCCNC1CCN(CC1)C2=CC=NC=C2
InChIInChI=1S/C13H21N3/c1-2-7-15-12-5-10-16(11-6-12)13-3-8-14-9-4-13/h3-4,8-9,12,15H,2,5-7,10-11H2,1H3
InChIKeyYJCBZLNJQRJFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-propyl-1-(pyridin-4-yl)piperidin-4-amine Overview


N-propyl-1-(pyridin-4-yl)piperidin-4-amine (CAS: 1152837-00-7, MW: 219.33 g/mol) is a heterocyclic organic compound characterized by a piperidine core bearing an N-propyl substituent and a pyridin-4-yl moiety . As a member of the substituted piperidin-4-amino-type compound class, this scaffold serves as a key intermediate or building block in medicinal chemistry and organic synthesis [1][2]. Its structural framework is recognized in patent literature for its potential in developing biologically active molecules, including those targeting pain pathways [1] and as an intermediate in the preparation of sodium channel modulators .

Why N-propyl-1-(pyridin-4-yl)piperidin-4-amine Cannot Be Substituted


While the 1-(pyridin-4-yl)piperidin-4-amine core is a common pharmacophore found in various kinase inhibitors and receptor modulators , generic substitution among its analogs is highly inadvisable. The specific N-propyl substitution on the piperidine ring directly modulates critical physicochemical properties, including lipophilicity, basicity, and steric bulk, which in turn govern target binding affinity, selectivity, and pharmacokinetic behavior [1]. This is a well-established principle in medicinal chemistry, where even minor alkyl chain modifications (e.g., methyl vs. ethyl vs. propyl) can dramatically alter a compound's biological profile and off-target activity . Therefore, substituting N-propyl-1-(pyridin-4-yl)piperidin-4-amine with a closely related N-methyl or N-ethyl analog cannot be assumed to yield comparable experimental outcomes without rigorous re-validation. The following evidence underscores specific, quantifiable points of differentiation that mandate its precise selection in research and industrial applications.

Differentiation from Closest Analogs


PDE4A Inhibitory Activity Specificity

N-propyl-1-(pyridin-4-yl)piperidin-4-amine has been evaluated for its inhibitory activity against recombinant human phosphodiesterase type 4A (PDE4A), a key target in inflammatory and neurological disorders [1]. This specific interaction differentiates it from the broader class of 1-(pyridin-4-yl)piperidin-4-amines, which are often associated with kinase inhibition (e.g., PI3K/Akt pathway) . The compound's activity against PDE4A is a specific, quantifiable property, whereas its potential as a kinase inhibitor is a class-level inference without direct quantitative data.

PDE4 Inhibition Medicinal Chemistry Enzymatic Assay

Lipophilicity & Molecular Weight Distinction

The N-propyl substituent on N-propyl-1-(pyridin-4-yl)piperidin-4-amine imparts distinct physicochemical properties compared to its shorter-chain analogs. Specifically, its molecular weight (219.33 g/mol) and calculated lipophilicity (inferred from structure) are greater than those of the N-ethyl analog (MW: 205.30 g/mol) and the N-methyl analog (MW: 191.27 g/mol) . This increase in lipophilicity and steric bulk is a key determinant of membrane permeability, metabolic stability, and target engagement .

Physicochemical Properties Drug Design ADME

Patent Protection and Freedom to Operate

The specific N-propyl-1-(pyridin-4-yl)piperidin-4-amine scaffold is encompassed within broader patent families claiming substituted piperidin-4-amino-type compounds for therapeutic use [1]. While the exact compound may not be the subject of a primary claim, its structure falls within the Markush structures of patents related to pain treatment [2] and other N-substituted piperidine amine derivatives [3]. This positions it differently from the unsubstituted 1-(pyridin-4-yl)piperidin-4-amine core, which is widely described in literature for various kinase inhibition activities and may have a different IP landscape.

Intellectual Property Patent Analysis Chemical Space

Sodium Channel Modulation vs. Kinase Inhibition

Commercial vendor documentation indicates that N-propyl-1-(pyridin-4-yl)piperidin-4-amine is used in the preparation of aminopyridinamides, which are known sodium channel modulators . This application is distinct from the more commonly cited activity of the unsubstituted 1-(pyridin-4-yl)piperidin-4-amine core, which is frequently associated with kinase inhibition (e.g., Akt) in cancer therapy . While this is not a direct quantitative comparison of biological activity, it highlights a difference in reported utility that can guide procurement decisions.

Sodium Channel Kinase Inhibitor Pharmacology

Optimal Procurement Scenarios


SAR Studies on PDE4 Inhibition

Procure this compound for structure-activity relationship (SAR) studies aimed at developing novel PDE4 inhibitors [1]. Its characterized activity against PDE4A provides a specific starting point, differentiating it from the kinase-inhibiting activities reported for the unsubstituted core . This allows researchers to explore the impact of the N-propyl chain on PDE4 binding and selectivity in a targeted manner.

Sodium Channel Modulator Optimization

Utilize N-propyl-1-(pyridin-4-yl)piperidin-4-amine as a key building block in the synthesis of aminopyridinamide-based sodium channel modulators, as indicated by vendor applications . This is a more relevant application scenario compared to using analogs that are primarily associated with kinase inhibition in cancer research .

Physicochemical Optimization in Lead Design

Select this compound when a project requires a piperidine scaffold with a specific balance of lipophilicity and molecular weight (MW: 219.33 g/mol) . It offers a distinct physicochemical profile compared to the N-ethyl (MW: 205.30 g/mol) or N-methyl (MW: 191.27 g/mol) analogs, enabling fine-tuning of ADME properties without resorting to more complex synthetic modifications.

Freedom-to-Operate & Patent Landscape Analysis

For industrial research teams, this compound serves as a reference point for navigating the patent landscape around substituted piperidin-4-amines [2][3]. Its specific structure may offer a different intellectual property position compared to the more widely claimed 1-(pyridin-4-yl)piperidin-4-amine core , facilitating strategic decisions in drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-propyl-1-(pyridin-4-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.